
1-Ethyl-1,2,3,6-tetrahydro-4-(methylthio)-1,3,5-triazine Hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-1,2,3,6-tetrahydro-4-(methylthio)-1,3,5-triazine Hydroiodide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazine ring substituted with an ethyl group, a methylthio group, and a hydroiodide ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-1,2,3,6-tetrahydro-4-(methylthio)-1,3,5-triazine Hydroiodide typically involves the reaction of 1-ethyl-1,2,3,6-tetrahydro-4-(methylthio)-1,3,5-triazine with hydroiodic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydroiodide salt. The reaction conditions may include specific temperatures, solvents, and catalysts to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high efficiency in the production of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-1,2,3,6-tetrahydro-4-(methylthio)-1,3,5-triazine Hydroiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-Ethyl-1,2,3,6-tetrahydro-4-(methylthio)-1,3,5-triazine Hydroiodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-1,2,3,6-tetrahydro-4-(methylthio)-1,3,5-triazine Hydroiodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-1,2,3,6-tetrahydro-4-(methylthio)-1,3,5-triazine
- 1-Ethyl-1,2,3,6-tetrahydro-4-(methylthio)-1,3,5-triazine Hydrochloride
Uniqueness
1-Ethyl-1,2,3,6-tetrahydro-4-(methylthio)-1,3,5-triazine Hydroiodide is unique due to the presence of the hydroiodide ion, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific applications where the hydroiodide ion plays a crucial role.
Properties
Molecular Formula |
C6H14IN3S |
|---|---|
Molecular Weight |
287.17 g/mol |
IUPAC Name |
3-ethyl-6-methylsulfanyl-2,4-dihydro-1H-1,3,5-triazine;hydroiodide |
InChI |
InChI=1S/C6H13N3S.HI/c1-3-9-4-7-6(10-2)8-5-9;/h3-5H2,1-2H3,(H,7,8);1H |
InChI Key |
RLGSNRNGXQVYBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CNC(=NC1)SC.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


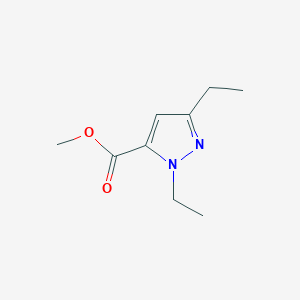


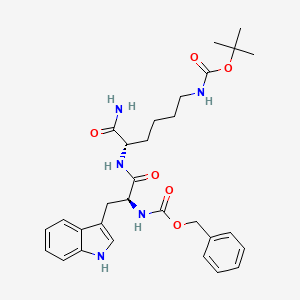
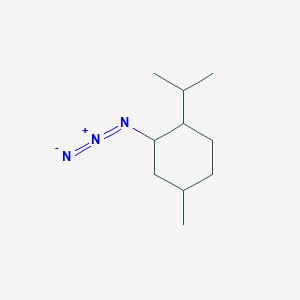
![1-Iodobicyclo[1.1.1]pentane](/img/structure/B12280259.png)
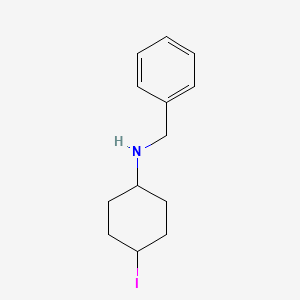
![2-[4-(2,2-difluoro-12-thiophen-2-yl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-5,7,9,11-tetraen-4-yl)phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide](/img/structure/B12280269.png)
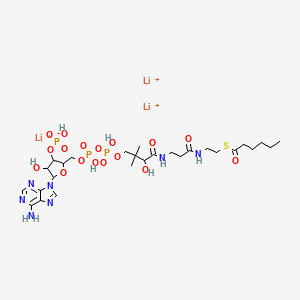
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(5-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B12280272.png)
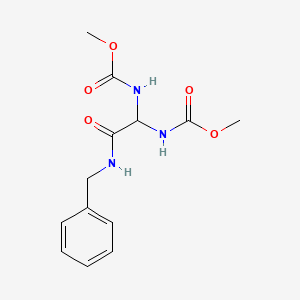
![3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium](/img/structure/B12280285.png)


